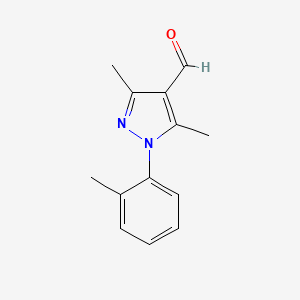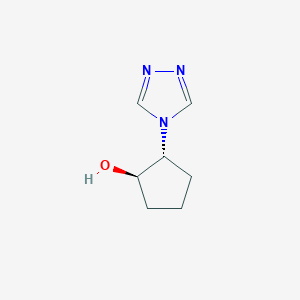![molecular formula C12H18N2O2 B2380619 N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide CAS No. 2411177-47-2](/img/structure/B2380619.png)
N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a nitrogen atom adjacent to a carbon-carbon triple bond. Ynamides are known for their unique reactivity and versatility in organic synthesis, making them valuable building blocks for the construction of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon. The reaction typically proceeds under mildly basic conditions, where the addition of an amide to dichloroacetylene leads to the formation of a dichloroenamide intermediate. This intermediate can then be converted to the desired ynamide via elimination .
Industrial Production Methods
Industrial production of ynamides, including this compound, often involves scalable one-step synthetic methods from inexpensive starting materials. These methods are designed to be cost-effective and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form keteniminium ions, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the ynamide to corresponding amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like trifluoromethanesulfonic acid (TfOH) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include keteniminium ions, amines, and various substituted ynamides. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide involves the formation of highly reactive intermediates, such as keteniminium ions, through protonation or other activation processes. These intermediates can then participate in various chemical reactions, leading to the formation of new bonds and complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide include other ynamides with different substituents on the nitrogen or the carbon-carbon triple bond. Examples include this compound derivatives with various alkyl or aryl groups .
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and for exploring new chemical transformations .
Properties
IUPAC Name |
N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-7-11(15)13-10(2)12(16)14-8-5-4-6-9-14/h10H,4-6,8-9H2,1-2H3,(H,13,15)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXVGTQWGHVRIE-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(=O)N1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H](C)C(=O)N1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)
![4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2380543.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)





![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)
